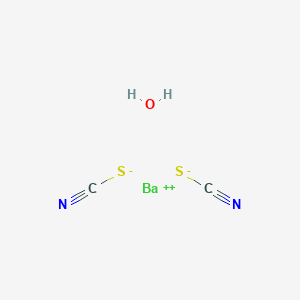

Barium thiocyanate hydrate

Description

Historical Perspectives on Thiocyanate (B1210189) Chemistry and Barium Thiocyanate Compounds

The journey into the world of thiocyanates began in 1809 when Robert Porrett first isolated the thiocyanate anion (SCN⁻). nih.gov This discovery predates the isolation of several halogens, highlighting the early emergence of pseudohalogen chemistry. nih.gov In his pioneering work, Porrett synthesized a number of "sulfuretted chyazate" salts, including that of barium. nih.gov Not long after, the renowned chemist Jöns Jacob Berzelius, considered one of the fathers of modern chemistry, also contributed to the early synthesis of barium thiocyanate by roasting barium hexacyanoferrate(II) with sulfur. umich.eduwikipedia.orgebsco.com These early syntheses marked the entry of barium thiocyanate into the expanding landscape of inorganic compounds. Over the years, various other methods for its preparation have been developed, including the reaction of barium carbonate with thiocyanic acid. umich.edu

Pseudohalide Characterization of Thiocyanate Anions within Metal Thiocyanates

The thiocyanate anion (SCN⁻) is a quintessential example of a pseudohalide. ontosight.ai Pseudohalides are polyatomic anions that exhibit chemical behaviors akin to true halides (F⁻, Cl⁻, Br⁻, I⁻). ontosight.ai The thiocyanate ion's pseudohalide character is evident in its ability to form stable salts with metals, such as barium thiocyanate, and its participation in reactions typical of halides, like precipitation and complex formation. ontosight.ai

A key feature of the thiocyanate anion is its nature as an ambidentate ligand. nih.gov This means it can coordinate to a metal center through two different atoms: the sulfur atom or the nitrogen atom. This versatility in bonding leads to the formation of a wide array of coordination complexes and is a subject of ongoing study in inorganic chemistry. nih.gov In the solid state, such as in anhydrous barium thiocyanate, the thiocyanate anions act as bridging ligands, connecting the barium cations in a coordination polymer network. wikipedia.org Specifically, each barium ion is coordinated to eight thiocyanate anions, with four bonds to sulfur atoms and four to nitrogen atoms, creating a structure reminiscent of fluorite. wikipedia.org

Scope and Significance of Barium Thiocyanate Hydrate (B1144303) in Contemporary Chemical Research

Barium thiocyanate hydrate continues to be a compound of interest in modern chemical research, primarily owing to its role as a versatile precursor and reagent. Its utility stems from the properties of both the barium cation and the thiocyanate anion.

A significant application of barium thiocyanate hydrate is in the synthesis of other metal thiocyanates. qsstudy.comwikipedia.org This is often achieved through a metathesis reaction where the barium sulfate (B86663) byproduct precipitates out of solution, driving the reaction to completion. nih.govacs.org This method is employed, for example, in the preparation of cobalt(II) thiocyanate. wikipedia.org

In the realm of materials science, barium thiocyanate has been utilized in the synthesis of advanced materials. Notably, it has been used to improve the photophysical properties and stability of all-inorganic perovskite nanocrystals. researchgate.net The addition of barium thiocyanate during the synthesis of these nanocrystals leads to a significant enhancement in their photoluminescence quantum yield and stability against environmental factors. researchgate.net

Furthermore, barium thiocyanate serves as a reactant in the synthesis of coordination polymers. geomar.de These are multi-dimensional structures with potential applications in areas such as catalysis and materials science. By reacting barium thiocyanate with various organic ligands, researchers can construct novel framework materials with unique structural topologies. geomar.de Its use in traditional applications such as in the dyeing of textiles and in some photographic processes has also been documented. wikipedia.orgqsstudy.com

Physicochemical Properties of Barium Thiocyanate

The properties of barium thiocyanate can vary depending on its hydration state. The anhydrous and trihydrate forms are the most common.

Barium Thiocyanate (Anhydrous)

| Property | Value |

|---|---|

| Chemical Formula | Ba(SCN)₂ |

| Molar Mass | 253.49 g/mol |

| Appearance | White crystals |

| Solubility in water | 62.63 g/100 ml (25°C) |

| Solubility | Soluble in acetone, methanol, and ethanol |

| Crystal Structure | Coordination polymer, reminiscent of the fluorite structure. Each Ba²⁺ is bonded to eight SCN⁻ ions (four via S and four via N). |

Barium Thiocyanate Trihydrate

| Property | Value |

|---|---|

| Chemical Formula | Ba(SCN)₂·3H₂O |

| Molar Mass | 307.54 g/mol |

| Appearance | White, needle-shaped crystals |

| Solubility | Soluble in water and most alcohols; insoluble in simple alkanes |

| Dehydration | Can be dehydrated to the anhydrous form |

Properties

IUPAC Name |

barium(2+);dithiocyanate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba.H2O/c2*2-1-3;;/h2*3H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIMIEHGCRZMML-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BaN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421966 | |

| Record name | Barium thiocyanate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-43-7 | |

| Record name | Barium thiocyanate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium thiocyanate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Elucidation of Barium Thiocyanate Hydrate Systems

Crystal Structure Analysis of Barium Thiocyanate (B1210189) Hydrate (B1144303) Phases

Determination of Hydration States and Their Structural Implications

Barium thiocyanate is known to form hydrates, with the trihydrate, Ba(SCN)₂·3H₂O, being a well-characterized example. wikipedia.orgiucr.org Historically, there was some confusion, with an earlier structural study incorrectly identifying it as a dihydrate. iucr.org However, subsequent research definitively located the third water molecule, confirming the trihydrate composition. iucr.org The anhydrous form is hygroscopic, readily absorbing moisture from the air. wikipedia.orglookchem.com

Investigations of Unit Cell Parameters and Space Groups

Crystallographic studies have provided detailed information about the unit cell parameters and space groups of barium thiocyanate hydrates. For instance, barium thiocyanate trihydrate, Ba(SCN)₂·3H₂O, crystallizes in the monoclinic crystal system. iucr.org

Detailed crystallographic data for barium thiocyanate trihydrate is presented in the table below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 15.981 (1) Å |

| b | 4.441 (1) Å |

| c | 13.333 (1) Å |

| β | 104.65 (1)° |

| V | 915.5 ų |

| Z | 4 |

| D_c | 2.23 Mg m⁻³ |

Data sourced from Mereiter & Preisinger (1982) iucr.org

In contrast, the anhydrous form, Ba(SCN)₂, crystallizes with the space group C2/c. acs.org The presence and number of water molecules directly impact these fundamental crystallographic parameters.

Coordination Chemistry of Barium(II) with Thiocyanate Ligands

Barium Ion Coordination Environment in Thiocyanate Structures

The coordination environment of the barium(II) ion in thiocyanate structures is a key aspect of its chemistry. In the anhydrous salt, the Ba²⁺ ions are coordinated to eight thiocyanate anions, with four bonds to sulfur atoms and four to nitrogen atoms, resulting in a distorted square antiprismatic geometry. wikipedia.orgacs.org

In the trihydrate, the coordination of the barium ion is more complex. It exhibits a tricapped trigonal prismatic coordination. iucr.org This coordination sphere is composed of four nitrogen atoms, four oxygen atoms from the water molecules, and one sulfur atom. iucr.org The Ba-N bond lengths range from 2.90 to 2.91 Å, Ba-O bond lengths are between 2.71 and 2.90 Å, and the Ba-S bond length is 3.39 Å. iucr.org

Thiocyanate Anion Coordination Modes (N-bonding, S-bonding, Bridging)

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom. It can also act as a bridging ligand, connecting two or more metal centers. In barium thiocyanate hydrates and related coordination polymers, various coordination modes of the thiocyanate anion are observed.

These include:

N-bonding: The thiocyanate ligand coordinates to the barium ion through its nitrogen atom. znaturforsch.comgeomar.de

S-bonding: The ligand coordinates through the sulfur atom. iucr.org

Bridging: The thiocyanate anion can bridge two barium centers in several ways:

μ-1,1-N-bridging: The nitrogen atom of the thiocyanate bridges two barium ions. znaturforsch.comgeomar.de

μ-1,3-bridging: The nitrogen and sulfur atoms of the same thiocyanate ligand coordinate to two different barium ions. znaturforsch.comgeomar.de

μ-1,1,3(N,N,S)-bridging: A more complex bridging mode involving both nitrogen and sulfur atoms. znaturforsch.comgeomar.de

The specific coordination mode adopted can be influenced by factors such as the presence of other ligands and the solvent system used in synthesis. znaturforsch.com

Formation of Coordination Polymers and Extended Frameworks

The ability of the thiocyanate ligand to bridge metal centers is fundamental to the formation of coordination polymers and extended frameworks in barium thiocyanate systems. acs.orgznaturforsch.com In the anhydrous structure, the bridging thiocyanate anions link the barium ions into a three-dimensional coordination polymer. wikipedia.orgacs.org

In the presence of other ligands, such as trans-1,2-bis(4-pyridyl)ethylene (bpe), a variety of coordination polymers of barium thiocyanate have been synthesized and structurally characterized. znaturforsch.comgeomar.de In these structures, the barium cations can be linked by bridging thiocyanate anions and water molecules to form dimers, which are then further connected by the bpe ligands into chains. znaturforsch.comgeomar.de In other instances, bridging thiocyanate anions can link barium cations into chains that are then cross-linked by the organic ligands to form layers. znaturforsch.comgeomar.de These extended structures highlight the versatility of the barium-thiocyanate system in forming complex supramolecular architectures.

Structural Comparisons with Other Metal Thiocyanate Hydrates and Anhydrous Analogues

The crystal structure of barium thiocyanate and its hydrated forms reveals significant differences in coordination and dimensionality when compared to its anhydrous analogue and other metal thiocyanate hydrates. The incorporation of water molecules into the crystal lattice fundamentally alters the coordination environment of the barium cation.

The anhydrous form, Ba(SCN)₂, adopts a three-dimensional coordination polymer structure. wikipedia.org It is isostructural with the thiocyanates of strontium, calcium, and lead. wikipedia.orgacs.orgnih.gov In this structure, each divalent metal cation is coordinated by four nitrogen atoms and four sulfur atoms from eight distinct thiocyanate anions, resulting in a distorted square antiprism geometry. acs.orgnih.gov These compounds crystallize in the monoclinic space group C2/c. acs.orgnih.gov The thiocyanate ligand acts as a bridge, connecting the metal centers into a robust 3D framework. wikipedia.org

In contrast, the well-characterized hydrated form is barium thiocyanate trihydrate, Ba(SCN)₂·3H₂O. iucr.org An earlier structural study in 1950 reported a dihydrate, but this was later determined to be the trihydrate, with the third water molecule having been located. iucr.org The trihydrate crystallizes in the monoclinic space group C2/m. iucr.org The coordination environment of the barium ion is significantly different from the anhydrous form. It features a tricapped trigonal prismatic geometry, with the barium cation coordinated by four nitrogen atoms from two thiocyanate groups, four oxygen atoms from the water molecules, and one sulfur atom from a third thiocyanate group. iucr.org The bond distances are reported as Ba-N in the range of 2.90–2.91 Å, Ba-O from 2.71–2.90 Å, and a longer Ba-S bond at 3.39 Å. iucr.org The structure consists of double chains linked by hydrogen bonds. iucr.org

The structural role of water is also evident in other metal thiocyanate hydrates, though the resulting structures vary. For instance, manganese(II) thiocyanate is known to form both a dihydrate and a tetrahydrate. uni-kiel.de In Mn(NCS)₂(H₂O)₄, the structure is composed of discrete octahedral complexes where the manganese cation is coordinated to two terminal, N-bonding thiocyanate anions and four water molecules. uni-kiel.de The structure of barium azide (B81097) monohydrate (Ba(N₃)₂·H₂O) also shows some similarities to barium thiocyanate trihydrate, where the barium ion is surrounded by seven nitrogen atoms and two bridging water oxygen atoms. iucr.org

This comparison highlights the critical role of hydration in determining the crystal structure. The direct coordination of water molecules to the metal center in hydrated salts like Ba(SCN)₂·3H₂O satisfies the cation's coordination requirements, leading to lower-dimensional structures (chains) compared to the 3D polymer network of the anhydrous form.

Table 1: Crystallographic Data for Barium Thiocyanate and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ba²⁺ Coordination | Ref |

|---|---|---|---|---|---|---|---|---|---|

| Barium Thiocyanate (Anhydrous) | Ba(SCN)₂ | Monoclinic | C2/c | - | - | - | - | 8 (4N, 4S) | wikipedia.orgacs.org |

| Barium Thiocyanate Trihydrate | Ba(SCN)₂·3H₂O | Monoclinic | C2/m | 15.981 | 4.441 | 13.333 | 104.65 | 9 (4N, 4O, 1S) | iucr.org |

| Strontium Thiocyanate (Anhydrous) | Sr(SCN)₂ | Monoclinic | C2/c | - | - | - | - | 8 (4N, 4S) | wikipedia.orgacs.org |

Polymorphism and Phase Transitions in Barium Thiocyanate Systems

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. For the barium thiocyanate system, evidence of polymorphism is primarily associated with the hydrated form.

The most definitive finding is a reversible phase transition for barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O) that occurs at approximately 135 K (-138 °C). iucr.org This transition was identified through Raman spectroscopy, indicating a structural change between the room-temperature form and a distinct low-temperature polymorph. iucr.org The existence of different hydrated forms, namely the anhydrous salt and the trihydrate, can also be considered a form of polymorphism, as they represent the same chemical entity with different crystal structures arising from the inclusion of water of crystallization. wikipedia.orgiucr.org

While polymorphism is a known phenomenon in other metal thiocyanates, such as those of copper(I) and silver(I), detailed studies on multiple polymorphic forms of anhydrous barium thiocyanate under varying conditions are not extensively reported in the available literature. nih.gov The primary documented structural variability in the barium thiocyanate system is the distinction between its anhydrous and trihydrate forms and the low-temperature phase transition of the latter.

Table 2: Observed Phase Transition in Barium Thiocyanate Hydrate

| Compound | Transition Temperature | Method of Detection | Nature of Transition | Reference |

|---|

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Barium thiocyanate hydrate | Ba(SCN)₂·xH₂O |

| Barium thiocyanate | Ba(SCN)₂ |

| Barium thiocyanate dihydrate | Ba(SCN)₂·2H₂O |

| Barium thiocyanate trihydrate | Ba(SCN)₂·3H₂O |

| Strontium thiocyanate | Sr(SCN)₂ |

| Calcium thiocyanate | Ca(SCN)₂ |

| Lead thiocyanate | Pb(SCN)₂ |

| Manganese(II) thiocyanate dihydrate | Mn(NCS)₂(H₂O)₂ |

| Manganese(II) thiocyanate tetrahydrate | Mn(NCS)₂(H₂O)₄ |

| Barium azide monohydrate | Ba(N₃)₂·H₂O |

| Copper(I) thiocyanate | CuSCN |

Spectroscopic Characterization Techniques in Barium Thiocyanate Hydrate Research

Vibrational Spectroscopy Applications (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations within a compound. In the context of barium thiocyanate (B1210189) hydrate (B1144303), it provides specific information about the coordination of the thiocyanate (SCN⁻) ligand and the role of water molecules in the crystal lattice.

The thiocyanate anion is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or sulfur atom, or by bridging between two metal centers. The frequencies of its internal vibrational modes, particularly the C-N and C-S stretching vibrations, are sensitive to its coordination mode.

C≡N Stretching (ν(CN)) : This mode typically appears in the 2050-2180 cm⁻¹ region. The frequency shifts depending on the bonding. N-coordination generally leads to a higher frequency compared to the free ion, while S-coordination results in a smaller increase or even a decrease. Bridging thiocyanate ligands often show ν(CN) frequencies in the higher end of the range, for example, between 2050–2100 cm⁻¹.

C-S Stretching (ν(CS)) : This vibration is found in the 700-860 cm⁻¹ range. In contrast to the C-N stretch, N-coordination causes a slight decrease in the ν(CS) frequency, whereas S-coordination leads to a significant increase.

NCS Bending (δ(NCS)) : This bending mode, appearing around 450-490 cm⁻¹, is also sensitive to the coordination environment.

In studies of barium thiocyanate, analysis of these vibrational modes indicates that the thiocyanate ion acts as a bridging ligand, coordinating to barium ions through both its nitrogen and sulfur atoms. researchgate.net This is consistent with the complex polymeric structure revealed by X-ray diffraction. Infrared and Raman spectroscopy have been used to identify different types of ionic interactions in solutions, including contact ion pairs ([Ba²⁺----NCS]⁺) and triple ions (SCN----Ba²⁺----NCS), each with distinct spectral signatures. ajol.info

Table 1: Typical Vibrational Frequencies for Thiocyanate (SCN⁻) Ligand

| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation Notes |

|---|---|---|

| C≡N Stretch | 2050 - 2180 | Frequency is sensitive to coordination; higher frequencies often suggest bridging or N-coordination. |

| C-S Stretch | 700 - 860 | S-coordination typically increases the frequency, while N-coordination slightly decreases it. ajol.info |

| NCS Bend | 450 - 490 | Changes in this bending mode also reflect the coordination environment. |

For barium thiocyanate hydrate, vibrational spectroscopy is essential for understanding the state of the water molecules within the crystal structure. The vibrational modes of water are highly sensitive to their environment, particularly to hydrogen bonding. mdpi.com

O-H Stretching (ν(OH)) : In the gas phase, water shows sharp O-H stretching bands around 3756 cm⁻¹ (asymmetric) and 3657 cm⁻¹ (symmetric). In condensed phases like hydrates, these bands broaden significantly and shift to lower frequencies (typically 3000-3600 cm⁻¹) due to hydrogen bonding. The extent of this shift provides a measure of the hydrogen bond strength.

H-O-H Bending (δ(HOH)) : The bending mode of water, found near 1640 cm⁻¹ in aqueous solutions, is also affected by the crystalline environment. mdpi.comamolf.nl

In barium hydroxide (B78521) hydrates, strong hydrogen bonding of the water of crystallization has been observed to significantly affect the Raman spectra, sometimes to the point where water bands are not clearly detected. colab.ws Similar effects can be anticipated in barium thiocyanate hydrate, where the presence, position, and shape of the water bands in IR and Raman spectra provide direct evidence of the hydrogen-bonding network involving the water molecules and the thiocyanate anions. researchgate.net

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Thermal Analysis)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For hydrates, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly informative.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated at a controlled rate. etamu.edu When analyzing barium thiocyanate hydrate, a TGA curve (thermogram) typically shows distinct mass loss steps. The initial weight loss, occurring at relatively low temperatures (often between 50°C and 150°C), corresponds to the removal of the water of hydration. researchgate.net This allows for the precise quantification of the water content in the hydrate. At higher temperatures, further mass loss indicates the decomposition of the anhydrous salt.

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. filab.frtrb.org This difference reveals thermal events occurring in the sample. For barium thiocyanate hydrate, DTA can detect:

Endothermic Events : Sharp downward peaks indicating processes that absorb heat, such as the melting of the hydrate, dehydration (loss of water), and subsequent decomposition of the anhydrous salt.

Exothermic Events : Upward peaks showing heat release, which could correspond to crystallization or certain decomposition pathways.

Phase Transitions : Changes in the crystal structure before decomposition can also be detected. lboro.ac.uk

Together, TGA and DTA provide a comprehensive profile of the thermal stability of barium thiocyanate hydrate, defining the temperature ranges at which it is stable and the sequence of events that occur upon heating.

Advanced Spectroscopic Methods for Electronic Structure and Bonding

While thermal methods probe bulk properties, spectroscopic techniques that interact with electronic and nuclear energy levels are used to investigate the specific bonding environment within barium thiocyanate hydrate.

In UV-Visible spectroscopy, the absorption of ultraviolet or visible light by a substance is measured to probe electronic transitions. For barium thiocyanate hydrate, the barium ion (Ba²⁺) does not have available electronic transitions in the standard UV-Vis range (200-800 nm). Therefore, the UV spectrum of an aqueous solution of the compound is dominated by the absorbance of the thiocyanate anion (SCN⁻). rsc.org The SCN⁻ ion possesses a characteristic and strong absorption band in the ultraviolet region, typically around 200-220 nm. The intensity of this absorption is proportional to the concentration of the thiocyanate, a principle utilized in quantitative analysis. bioglobax.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons (paramagnetic species). The constituent ions of pure barium thiocyanate, the Ba²⁺ cation and the SCN⁻ anion, are both diamagnetic, meaning they have no unpaired electrons. Consequently, pure barium thiocyanate hydrate is "ESR-silent" and is not typically studied by this method.

However, ESR becomes a powerful and relevant tool when the barium thiocyanate crystal lattice is used as a host for paramagnetic dopant ions. For instance, when paramagnetic Europium(II) ions are doped into the barium thiocyanate structure, ESR spectroscopy can be used to study the local environment, oxidation state, and magnetic properties of the Eu(II) ions within the host matrix. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific atomic nuclei. For barium thiocyanate hydrate, NMR can be applied in several ways.

The most common application is ¹³C NMR to study the carbon atom within the thiocyanate anion. The chemical shift of the ¹³C nucleus in the SCN⁻ group is highly sensitive to its molecular environment, including solvent polarity and hydrogen bonding. nih.gov Studies have shown that the chemical shift can vary significantly, for example, from approximately 109 ppm in apolar environments to around 115 ppm in water, making it an effective probe of the local environment. nih.gov Solid-state NMR can also be used to investigate the local coordination environments of both ¹³C and ¹⁵N nuclei in the solid hydrate. While more specialized and less common, NMR of barium isotopes (¹³⁵Ba and ¹³⁷Ba) is also possible and could, in principle, provide direct information about the coordination sphere of the barium cation. au.dk

Table 3: Representative ¹³C NMR Data for the Thiocyanate Group

| Compound/System | Solvent/State | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Thiocyanate Model Compound | Apolar Solvent | ~109 | nih.gov |

| Thiocyanate Model Compound | Water | ~115 | nih.gov |

This table is interactive. Click on the headers to sort.

Theoretical and Computational Investigations of Barium Thiocyanate Hydrate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds within a material. researchgate.netekb.eg

Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of materials. researchgate.netekb.eg This computational approach allows for the calculation of a material's ground-state properties by focusing on the electron density. While specific, in-depth DFT studies exclusively focused on barium thiocyanate (B1210189) hydrate (B1144303) are not extensively reported in publicly available literature, the principles of DFT are widely applied to similar inorganic salts and coordination compounds. dergipark.org.trcore.ac.uk

For related thiocyanate compounds, DFT calculations have been used to understand the interaction between cations and the thiocyanate anion (SCN⁻). researchgate.net These studies can reveal the distribution of electron density, molecular orbital energies, and the nature of the coordination bonds between the barium ion (Ba²⁺) and the nitrogen and sulfur atoms of the thiocyanate ligands. The geometry of the coordination, including bond lengths and angles, can be optimized to find the most stable configuration.

In the context of barium thiocyanate hydrate, DFT would be used to model the crystalline structure, incorporating the barium cation, thiocyanate anions, and water molecules of hydration. Such calculations would clarify how the water molecules influence the electronic properties and bonding within the crystal lattice, including their participation in hydrogen bonding with the thiocyanate anions. iucr.org

Table 1: Representative DFT Calculation Parameters for Inorganic Compounds

| Parameter | Typical Value/Method | Significance |

| Exchange-Correlation Functional | GGA (e.g., PBE), LDA, Hybrid (e.g., B3LYP) | Approximates the complex many-electron interactions. ekb.eg |

| Basis Set | Plane-wave or Localized atomic orbitals (e.g., 6-31G, LanL2DZ) | Defines the set of mathematical functions used to build molecular orbitals. dergipark.org.tr |

| Energy Cutoff | 400-500 eV (for plane-wave basis sets) | Determines the accuracy of the plane-wave expansion. |

| k-point Sampling | Monkhorst-Pack grid | Samples the Brillouin zone to integrate over reciprocal space. |

This table represents typical parameters used in DFT calculations for solid-state materials and serves as an illustrative example.

The electronic band structure of a material, which describes the ranges of energy that an electron is allowed to possess, is a key outcome of DFT calculations and is fundamental to predicting its electrical conductivity. researchgate.net The separation between the highest occupied energy band (valence band) and the lowest unoccupied energy band (conduction band) is the band gap (Eg).

Binary thiocyanates containing more reducing metals, such as Cu(I), are known to have significant electronic conductivity. nih.gov However, barium, as an alkaline earth metal, typically forms more ionic compounds with larger band gaps. researchgate.net

Molecular Dynamics Simulations for Interfacial and Solution Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding dynamic processes such as dissolution, ion transport, and the behavior of substances at interfaces. nih.gov

The dissolution of an ionic salt like barium thiocyanate hydrate in a solvent such as water is a complex process governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions. ncert.nic.in MD simulations can model this process by placing a virtual crystal of barium thiocyanate hydrate in a box of simulated water molecules and observing the system's evolution.

These simulations track the interactions between water molecules and the Ba²⁺ and SCN⁻ ions at the crystal surface. For dissolution to occur, the ion-solvent interactions must be strong enough to overcome the forces holding the ions in the crystal lattice. ncert.nic.in The simulations can provide a step-by-step view of how water molecules hydrate the ions, break the ionic bonds, and transport the solvated ions into the bulk solution. acs.org The process is driven by factors including entropy changes and the enthalpy of solvation. libretexts.org

The behavior of the thiocyanate ion at interfaces, particularly the air-water and organic-water interfaces, has been a subject of significant computational study. escholarship.orgpnas.org MD simulations have been crucial in developing a molecular-level understanding of why certain ions, including thiocyanate, show a propensity for accumulating at these interfaces. nih.gov

Simulations have shown that the adsorption of the SCN⁻ ion at the air-water interface is a thermodynamically favorable process. escholarship.orgnih.gov The driving forces for this adsorption involve a complex balance of enthalpic and entropic contributions. For instance, some studies suggest that the process is driven by a favorable enthalpy change resulting from the repartitioning of solvent molecules, which is offset by an unfavorable entropy change due to the ordering of the interface. escholarship.orgnih.gov Other work on water-hydrophobe interfaces suggests the mechanism can be qualitatively different, driven primarily by an increase in entropy. pnas.org These simulations help explain the Hofmeister series, which ranks ions based on their ability to structure water and influence the solubility of proteins. pnas.org

While these studies focus on the thiocyanate anion in general, the principles are applicable to understanding the behavior of barium thiocyanate solutions at various interfaces.

MD simulations provide detailed information about the arrangement of water molecules around ions, both in bulk solution and at interfaces. This arrangement is known as the hydration structure or hydration shell. researchgate.net For the Ba²⁺ ion in aqueous solution, simulations suggest a coordination number (the number of nearest-neighbor water molecules) of approximately 8 to 10. osti.gov

At an interface, such as that between a barium thiocyanate crystal and water, the hydration structure is more complex. osti.gov Ab initio molecular dynamics (AIMD) simulations, a more computationally intensive form of MD that uses quantum mechanics to calculate forces, can reveal multilayered interfacial water structures with specific orientations. researchgate.net For the thiocyanate anion, simulations indicate that hydrogen bonding with water is nearly linear and favors the nitrogen end of the ion. researchgate.net The simulations can also elucidate the dynamics of water exchange, where water molecules move in and out of the ion's first hydration shell, a process that occurs on the picosecond timescale. researchgate.net

Force Field Development and Validation for Barium Thiocyanate Systems

The accuracy of molecular dynamics (MD) simulations, which are crucial for understanding the behavior of chemical systems at an atomic level, is fundamentally determined by the quality of the underlying empirical force field. ethz.ch For systems involving ionic compounds like barium thiocyanate hydrate, the development of a reliable force field requires careful parameterization of the individual ions (Ba²⁺ and SCN⁻) and their interactions with the solvent, typically water.

The process of developing force field parameters for divalent cations such as Ba²⁺ often involves a strategy that optimizes both single-ion and ion-pair properties. researchgate.net A common approach is to adjust the Lennard-Jones (LJ) parameters for the cation to reproduce experimentally known values. researchgate.net The solvation free energy of the ion serves as a key single-ion property, while activity derivatives of the salt solution are used as a probe for ion-pair characteristics. researchgate.net This optimization is typically performed for a specific water model, such as the simple point charge-extended (SPC/E) model. researchgate.net

Similarly, developing parameters for the thiocyanate anion (SCN⁻) in aqueous solutions involves creating a thermodynamically consistent force field. This is often achieved by using quantum-chemical calculations to derive the initial parameters, which are then refined against experimental data such as activity derivatives and air-water surface tension over a range of concentrations. researchgate.net Intermolecular potential functions and intramolecular force fields can be derived from ab-initio energy calculations of the ion interacting with water molecules. researchgate.net For divalent cations, including polarization effects in the force field is often argued to improve the description of ion specificity and dynamics, leading to the development of more accurate polarizable force fields. researchgate.netxml-journal.net

Validation is a critical step to ensure the force field can accurately predict the properties of the system. uq.edu.au This involves comparing the results of MD simulations using the developed force field against known experimental data. bu.edu Key validation metrics for a barium thiocyanate system would include structural properties, such as the ion-water radial distribution function (RDF), and thermodynamic properties, like the mean activity derivative of the solution. researchgate.net The goal is to achieve close agreement between simulated and experimental values, confirming the force field's accuracy. researchgate.net Modern approaches may also utilize automated platforms like the Automated Topology Builder (ATB) or machine learning methods to generate and validate force field parameters for novel molecules. ethz.chuq.edu.au

| Ion | Target Single-Ion Property | Experimental Value | Target Ion-Pair Property (for Chloride Salt) | Experimental Value (0.5 m) | Optimized LJ Parameter (σ) |

|---|---|---|---|---|---|

| Ba²⁺ | Solvation Free Energy | -1260.8 kJ/mol | Activity Derivative | 0.819 | 3.581 Å |

Computational Prediction of Spectroscopic Signatures and Structural Conformations

Computational chemistry provides powerful tools for predicting the structural and spectroscopic properties of compounds like barium thiocyanate hydrate. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to calculate equilibrium geometries, vibrational frequencies, and other molecular properties. These theoretical investigations complement experimental data, aiding in the interpretation of results and providing insights into molecular-level interactions.

The structural conformation of barium thiocyanate hydrate involves determining the coordination environment around the central Ba²⁺ cation. Computational models can predict the coordination number, bond lengths, and bond angles that define the geometry of the complex. ucl.ac.uk For hydrated barium complexes, coordination numbers of nine are common, often resulting in a distorted monocapped square-antiprismatic geometry. researchgate.net Theoretical models for barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O) would include the thiocyanate ions and water molecules explicitly in the calculation to accurately describe the coordination sphere. ucl.ac.uknih.gov The predicted structural parameters, such as Ba-O and Ba-N/S bond distances, can be compared with experimental data from X-ray crystallography where available. researchgate.net

| Parameter | Typical Value/Description | Source |

|---|---|---|

| Coordination Number | Typically 8, 9, or 10 | researchgate.net |

| Coordination Geometry | Distorted (e.g., monocapped square-antiprismatic for CN=9) | researchgate.net |

| Ba-O(water) distance | ~2.7 - 2.9 Å | researchgate.net |

Computational methods are also instrumental in predicting the spectroscopic signatures of molecules. researchgate.net By calculating the vibrational frequencies, researchers can generate theoretical infrared (IR) and Raman spectra. These computed spectra are invaluable for assigning the absorption bands observed in experimental measurements to specific molecular vibrations, such as the C≡N and C-S stretching modes of the thiocyanate ligand or the vibrational modes of the water molecules. nih.gov The coordination of the thiocyanate ion and water molecules to the barium cation causes shifts in their vibrational frequencies compared to the free state, and these shifts can be accurately predicted and analyzed computationally. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Vis spectra. whiterose.ac.uk The comparison between computed and experimental spectra serves as a rigorous test for the accuracy of the theoretical model and can be used to refine force fields.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Water) | 3200 - 3600 | Stretching of water molecule O-H bonds, sensitive to hydrogen bonding. |

| C≡N Stretch (Thiocyanate) | 2050 - 2100 | Stretching of the carbon-nitrogen triple bond in the SCN⁻ ion. |

| H-O-H Bend (Water) | 1600 - 1650 | Bending motion of the water molecule. nih.gov |

| C-S Stretch (Thiocyanate) | 700 - 800 | Stretching of the carbon-sulfur single bond in the SCN⁻ ion. |

Chemical Reactivity and Reaction Mechanisms of Barium Thiocyanate Hydrate

Substitution Reactions Leading to Thiocyanate (B1210189) Derivatives

Barium thiocyanate serves as a source of the thiocyanate nucleophile for various substitution reactions, leading to the formation of other thiocyanate derivatives. smolecule.com In these reactions, the thiocyanate ion (SCN⁻) displaces a leaving group on another molecule. This is a common method for introducing the thiocyanate functional group into organic molecules. wikipedia.org

A primary application of this reactivity is in organic synthesis. smolecule.com Barium thiocyanate can react with organic halides (R-X, where X is a halogen) to produce organic thiocyanates (R-SCN). wikipedia.org The general scheme for this nucleophilic substitution reaction is:

Ba(SCN)₂ + 2 R-X → 2 R-SCN + BaX₂

The choice of solvent and reaction conditions is crucial, as it can influence the yield and the potential formation of isomeric isothiocyanates (R-NCS). wikipedia.org While alkali metal thiocyanates like sodium or potassium thiocyanate are more commonly used, barium thiocyanate provides an alternative reagent for these transformations. wikipedia.org

Complex Formation Reactions with Various Ligands

Barium thiocyanate readily engages in complex formation, acting as a precursor for creating coordination complexes and polymers with a variety of ligands. The barium ion (Ba²⁺), being a relatively large alkaline earth metal ion, can accommodate high coordination numbers, and the thiocyanate ligand's ability to act as a bridging ligand facilitates the formation of polymeric structures. wikipedia.org

Research has shown the synthesis of new barium thiocyanato coordination polymers using ligands such as trans-1,2-bis(4-pyridyl)ethylene. In the anhydrous salt, the Ba²⁺ ions are coordinated to eight thiocyanate anions, with four bonds to sulfur atoms and four to nitrogen atoms, creating a coordination polymer. wikipedia.org

Furthermore, barium(II) thiocyanate has been employed as a templating agent in the synthesis of complex macrocyclic Schiff base ligands. researchgate.netscispace.com Schiff bases, which are formed from the condensation of an amine and a carbonyl compound, are versatile ligands that can form stable complexes with a wide range of metal ions. nih.gov The barium ion directs the condensation reaction to form specific macrocyclic structures that might not be accessible through other synthetic routes. researchgate.netscispace.com The resulting complexes can feature intricate structures, such as the binuclear complex [Cu(L)₂Ca(NCS)₂(H₂O)], where the thiocyanate acts as a ligand in a heterometallic system generated in situ. americanelements.com

Mechanistic Studies of Chemical Decomposition Pathways

Barium thiocyanate hydrate (B1144303) undergoes decomposition through several pathways, primarily influenced by heat, light, and acidic conditions.

Thermal Decomposition: When heated, barium thiocyanate hydrate first loses its water of crystallization. researchgate.net Further heating of the anhydrous salt at higher temperatures leads to its decomposition. chemguide.co.uk The ultimate decomposition products in an oxidizing atmosphere (like air) include barium oxide (BaO), nitrogen oxides (NOx), and sulfur oxides (SOx). americanelements.com In an inert atmosphere, the decomposition of related thiocyanates can proceed through different intermediates, potentially forming barium sulfide (B99878) (BaS) at very high temperatures. The thermal stability of Group 2 carbonates and nitrates increases down the group, a trend that is related to the polarizing power of the cation; a similar trend is expected for thiocyanates. chemguide.co.uk

Photochemical Decomposition: Barium thiocyanate is sensitive to light. osti.gov Photolysis, or decomposition by light, of barium thiocyanate has been studied. osti.gov Exposure to ultraviolet radiation can initiate the breakdown of the thiocyanate ion. osti.gov While detailed mechanisms for the solid-state photolysis of Ba(SCN)₂ are not extensively documented in the provided sources, the process generally involves the excitation of the SCN⁻ ion, leading to bond cleavage and the formation of radical species and subsequent products. osti.gov The use of similar compounds in photography underscores the light-sensitive nature of these materials. youtube.com

Acid-Induced Decomposition: Contact with acids causes barium thiocyanate to decompose, liberating highly toxic gas. The reaction with a strong acid, such as sulfuric acid (H₂SO₄), results in a metathesis reaction that produces insoluble barium sulfate (B86663) and thiocyanic acid (HSCN). smolecule.com

Ba(SCN)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2 HSCN(aq)

Thiocyanic acid is unstable and can further decompose. wikipedia.org In acidic solutions, the oxidation of the thiocyanate ion can produce hydrogen cyanide (HCN), a highly poisonous gas. wikipedia.org

Redox Chemistry and Oxidation Products of Thiocyanate Moieties

The redox chemistry of barium thiocyanate hydrate is centered on the thiocyanate moiety (SCN⁻), as the barium ion typically remains in its stable +2 oxidation state. quora.com Within the thiocyanate ion, the formal oxidation states of the constituent atoms are generally assigned as sulfur -2, carbon +4, and nitrogen -3. quora.com

The thiocyanate ion can undergo oxidation, and such reactions are relevant in various chemical and electrochemical contexts. rsc.org The oxidation products are highly dependent on the reaction conditions, such as the nature of the oxidizing agent and the pH of the solution. wikipedia.org

Under certain oxidative conditions, the thiocyanate ion can be oxidized to form the unstable thiocyanogen (B1223195) radical (•SCN) or the dimer, thiocyanogen ((SCN)₂).

Complete oxidation of the thiocyanate ion inevitably leads to the formation of sulfate (SO₄²⁻) from the sulfur atom. wikipedia.org

The fate of the carbon and nitrogen atoms varies with pH. wikipedia.org In acidic environments, oxidation can yield hydrogen cyanide (HCN). wikipedia.org In neutral or basic solutions, the product is typically the cyanate (B1221674) ion (OCN⁻). wikipedia.org

The aqueous reaction of thallium(III) chloride with potassium thiocyanate, for instance, has been reported to oxidize the thiocyanate ion to hydrogen cyanide and sulfuric acid. acs.orgnih.gov While specific studies on the electrochemical oxidation of barium thiocyanate were not found, the general principles of thiocyanate redox chemistry apply. rsc.orgresearchgate.net

Role in Metathesis Reactions for Synthesis of Other Metal Thiocyanates

Barium thiocyanate hydrate is a particularly useful reagent in salt metathesis (double displacement) reactions for the synthesis of other soluble metal thiocyanates. acs.orgnih.gov This utility stems from the high insolubility of barium sulfate (BaSO₄) in water. smolecule.comacs.orgnih.gov

The general strategy involves reacting an aqueous solution of barium thiocyanate with a soluble metal sulfate. The insoluble barium sulfate precipitates out of the solution, which can be easily removed by filtration. This drives the reaction to completion according to Le Châtelier's principle, leaving the desired metal thiocyanate in the aqueous filtrate. wikipedia.org

M-SO₄(aq) + Ba(SCN)₂(aq) → M(SCN)₂(aq) + BaSO₄(s)↓

This method is widely employed for its efficiency and the ease of separation of the product from the byproduct. wikipedia.org

Table 1: Examples of Metathesis Reactions Using Barium Thiocyanate

| Target Metal Thiocyanate | Reactants | Products in Solution | Precipitated Byproduct |

| Zinc Thiocyanate | Zinc Sulfate (ZnSO₄) + Barium Thiocyanate (Ba(SCN)₂) | Zinc Thiocyanate (Zn(SCN)₂) | Barium Sulfate (BaSO₄) |

| Cadmium Thiocyanate | Cadmium Sulfate (CdSO₄) + Barium Thiocyanate (Ba(SCN)₂) | Cadmium Thiocyanate (Cd(SCN)₂) | Barium Sulfate (BaSO₄) |

| Nickel Thiocyanate | Nickel Sulfate (NiSO₄) + Barium Thiocyanate (Ba(SCN)₂) | Nickel Thiocyanate (Ni(SCN)₂) | Barium Sulfate (BaSO₄) |

| Lithium Thiocyanate | Lithium Sulfate (Li₂SO₄) + Barium Thiocyanate (Ba(SCN)₂) | Lithium Thiocyanate (LiSCN) | Barium Sulfate (BaSO₄) |

| Gallium Thiocyanate Hydrate | Gallium Sulfate (Ga₂(SO₄)₃) + Barium Thiocyanate (Ba(SCN)₂) | Gallium Thiocyanate (Ga(NCS)₃) | Barium Sulfate (BaSO₄) |

Advanced Materials Science Applications of Barium Thiocyanate Hydrate

Precursor Role in the Synthesis of Coordination Polymers and Frameworks

Barium thiocyanate (B1210189) hydrate (B1144303) serves as a critical precursor in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The anhydrous form of barium thiocyanate is itself a coordination polymer. edubirdie.com In its crystal structure, the barium (Ba²⁺) ions are coordinated with eight thiocyanate anions, forming four bonds with sulfur and four with nitrogen. edubirdie.com This inherent polymeric nature and the high coordination numbers achievable with barium make it an intriguing building block for creating more complex structures. tsfx.edu.au

In research, barium thiocyanate has been reacted with N-donor ligands like trans-1,2-bis(4-pyridyl)ethylene (bpe) in solutions such as acetonitrile/water. tsfx.edu.au These reactions have led to the formation of new, intricate barium coordination polymers. tsfx.edu.au For example, one such synthesis yielded a compound with the composition {[Ba(NCS)(H₂O)₅]₂}(NCS)₂(bpe)₃(H₂O)₂. tsfx.edu.au In this structure, the barium cations are coordinated by water molecules, N-bonding thiocyanate anions, and the bpe ligand. tsfx.edu.au The resulting structures often feature complex chains and layers linked by various coordinating and hydrogen bonds, demonstrating the compound's utility in designing materials with specific topologies. tsfx.edu.au

Table 1: Examples of Coordination Polymers Synthesized from Barium Thiocyanate This table is interactive. Click on the headers to sort.

| Product Compound Formula | Reactants | Key Structural Features |

|---|---|---|

| {[Ba(NCS)(H₂O)₅]₂}(NCS)₂(bpe)₃(H₂O)₂ | Ba(SCN)₂·3H₂O, trans-1,2-bis(4-pyridyl)ethylene (bpe) | Ba cations linked by water and thiocyanate anions into dimers, further connected by bpe ligands into chains. tsfx.edu.au |

| Anhydrous Ba(SCN)₂ | Ba(OH)₂ + NH₄SCN | Each Ba²⁺ ion is bonded to eight thiocyanate anions (four Ba-S and four Ba-N bonds). edubirdie.com |

Application in Modulating Photophysical Properties of Host Materials

Barium thiocyanate has been identified as a key additive for modulating and improving the photophysical properties of host materials, most notably in the field of perovskites.

In the development of all-inorganic lead halide perovskite (CsPbX₃) nanocrystals (NCs), the addition of barium thiocyanate (Ba(SCN)₂) has proven to be a successful strategy for enhancing performance and durability. uomustansiriyah.edu.iq The introduction of Ba(SCN)₂ into the perovskite structure acts on two fronts: the barium (Ba²⁺) cation can substitute the B-site cation (lead), while the thiocyanate (SCN⁻) anion can substitute the X-site anion (halide). uomustansiriyah.edu.iq

This dual doping has a significant impact on the material's quality. Research has shown that the introduction of guest elements from barium thiocyanate reduces the density of crystal defects, which are known to be non-radiative recombination centers that hinder optoelectronic performance. uomustansiriyah.edu.iq The stronger bonding interaction between lead (Pb²⁺) and thiocyanate (SCN⁻) ions, along with the passivation effect of Ba(SCN)₂, contributes to a significant reduction in defect concentrations. uomustansiriyah.edu.iq This defect reduction leads to a remarkable enhancement in the photoluminescence quantum yield (PLQY), with values reaching near unity (~98%). uomustansiriyah.edu.iq

Furthermore, Ba(SCN)₂-based nanocrystals exhibit greatly improved stability against air and moisture compared to their undoped counterparts. uomustansiriyah.edu.iq The doped nanocrystals have been shown to retain a much higher PLQY (up to seven times higher) after being stored in an ambient atmosphere for over 176 days. uomustansiriyah.edu.iq This enhanced stability is attributed to the passivation effect, where the Ba(SCN)₂ acts as a ligand that may inhibit the penetration of water into the core perovskite structure. uomustansiriyah.edu.iq

Table 2: Performance Enhancement of Perovskite Nanocrystals with Ba(SCN)₂ This table is interactive. Click on the headers to sort.

| Property | Host Nanocrystal (CsPbX₃) | Ba(SCN)₂-based Nanocrystal | Improvement Factor |

|---|---|---|---|

| Photoluminescence Quantum Yield (PLQY) | Lower | ~98% uomustansiriyah.edu.iq | Significantly Enhanced uomustansiriyah.edu.iq |

| Stability (PLQY Retention) | Lower | Retains high PLQY for >176 days uomustansiriyah.edu.iq | Up to 7x higher retention uomustansiriyah.edu.iq |

| Crystal Defects | Higher Density | Reduced Density uomustansiriyah.edu.iq | N/A |

Research into Luminescent Materials and Phosphor Development

The improvements in photophysical properties imparted by barium thiocyanate directly translate into applications for luminescent materials and phosphor development. The high-stability, high-PLQY perovskite nanocrystals treated with Ba(SCN)₂ have been successfully used to fabricate high-performance white light-emitting diodes (LEDs). uomustansiriyah.edu.iq

In a demonstration of this application, the enhanced nanocrystals were integrated into a 3D-printed multiplex color conversion layer for an LED. uomustansiriyah.edu.iq The resulting white light-emitting device exhibited excellent performance metrics, including a correlated color temperature (CCT) of 6764 K, a high color rendering index (CRI) of 87, and a luminous efficacy of radiation of 333 lm/W. uomustansiriyah.edu.iq This research showcases a practical route for using barium thiocyanate hydrate as a modifying agent to create high-quality, stable luminescent materials suitable for next-generation lighting and display technologies. uomustansiriyah.edu.iq

Utilization in Selective Precipitation for Chemical Purity Enhancement

The use of barium thiocyanate hydrate specifically for selective precipitation to enhance chemical purity is not a widely documented application in scientific literature. In analytical chemistry, precipitation reactions are fundamental for separating and identifying ions. edubirdie.com Barium salts, typically barium chloride, are commonly used in gravimetric analysis to precipitate sulfate (B86663) ions from a solution, as barium sulfate is extremely insoluble in water and acids. tsfx.edu.aulibretexts.org Conversely, most thiocyanate salts are soluble, with notable exceptions for silver, lead, and mercury. edubirdie.com Barium thiocyanate itself is a soluble salt. This high solubility means it is generally not used to precipitate cations. While the barium ion could be used to precipitate sulfates, other more common and cost-effective barium salts are typically employed for this purpose.

Environmental Remediation Research: Thiocyanate Degradation Studies

The thiocyanate (SCN⁻) anion, a component of barium thiocyanate, is a significant component in wastewater from industrial processes like gold mining and coal gasification. libretexts.orglibretexts.org Because thiocyanate is harmful to many organisms, research into its degradation is a key area of environmental remediation. libretexts.org Studies have explored various biological and chemical methods to break down the SCN⁻ ion into less harmful substances.

Microbial degradation has been shown to be an effective method. Certain bacteria, such as those from the genus Thiobacillus, possess metabolic pathways to degrade thiocyanate. libretexts.org For instance, the neutrophilic halophile Thiohalobacter sp. strain FOKN1, enriched from activated sludge, can effectively degrade thiocyanate, with optimal activity under specific pH, temperature, and salinity conditions. libretexts.org These microbial processes are catalyzed by enzymes like thiocyanate dehydrogenase. libretexts.org

In addition to biological methods, photochemical degradation has been investigated. Studies on industrial wastewater containing thiocyanates have explored photoassisted methods using various light sources, from simulated solar light to UV light, to break down the SCN⁻ ion. wikipedia.org These degradation processes convert thiocyanate into compounds such as cyanate (B1221674), ammonia (B1221849), nitrates, and nitrites. wikipedia.org This body of research is crucial for developing effective treatments for industrial effluents containing thiocyanate compounds.

Analytical Methodologies for Barium Thiocyanate Hydrate Quantification and Purity Assessment

Chromatographic Techniques (e.g., LC-MS for related studies)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful techniques for the separation, identification, and quantification of various analytes. While direct analysis of the inorganic salt barium thiocyanate (B1210189) hydrate (B1144303) is not typical for LC-MS, this technique is highly relevant for the determination of the thiocyanate anion in complex matrices.

In related studies, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) has been successfully used for the simultaneous analysis of cyanide and thiocyanate in biological samples like swine plasma. nih.govresearchgate.net This methodology often involves a chemical derivatization step to enhance the detection of thiocyanate. For instance, thiocyanate can be chemically modified with monobromobimane to form an SCN-bimane product, which is more amenable to LC-MS analysis. nih.govscispace.com Such methods demonstrate high sensitivity and specificity, with limits of detection for thiocyanate reported in the nanomolar range. nih.gov The dynamic ranges for these methods can span from 0.2 to 50 μM. nih.gov

Ion chromatography is another relevant technique that can be used for the separation and quantification of anions like thiocyanate from various samples. nih.gov

Table 1: LC-MS/MS Parameters for Thiocyanate Analysis (Illustrative Example based on related studies)

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of ammonium (B1175870) formate and acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | Specific parent-to-daughter ion transition for the derivatized thiocyanate |

| Limit of Detection | ~50 nM nih.gov |

Elemental Analysis Techniques (e.g., ICP-MS for trace impurities, gravimetric analysis)

Elemental analysis techniques are fundamental for determining the barium content and assessing the presence of trace metallic impurities in barium thiocyanate hydrate.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for the determination of trace and ultra-trace elements. ingeniatrics.com It is particularly useful for identifying and quantifying metallic impurities that may be present in the barium thiocyanate hydrate sample. The technique offers low detection limits, often at the parts-per-billion (ppb) level or even lower. nih.gov For accurate analysis, the sample must be completely dissolved, which can sometimes be a challenge for barium salts, especially if sparingly soluble species like barium sulfate (B86663) are present as impurities. ingeniatrics.com

Gravimetric analysis is a classical and highly accurate method for the quantitative determination of an analyte based on the mass of a solid. wikipedia.orgscribd.com To determine the barium content in barium thiocyanate hydrate, a sample can be dissolved in water, and then a precipitating agent, such as sulfuric acid or a soluble sulfate salt, is added to quantitatively precipitate barium as barium sulfate (BaSO₄). gantep.edu.trbdu.ac.in The precipitate is then filtered, washed, dried, and weighed. From the mass of the barium sulfate, the mass and percentage of barium in the original sample can be calculated. scribd.com While highly accurate, this method is more time-consuming than instrumental techniques and is best suited for determining major constituents.

Table 2: Comparison of Elemental Analysis Techniques for Barium

| Technique | Principle | Advantages | Disadvantages |

| ICP-MS | Measures the mass-to-charge ratio of ions generated in a high-temperature plasma. | High sensitivity, multi-element capability, low detection limits. nih.gov | Requires sample dissolution, potential for matrix effects. ingeniatrics.com |

| Gravimetric Analysis | Determination of mass of a pure compound to which the analyte is chemically related. wikipedia.org | High accuracy and precision, absolute method (no calibration needed). | Time-consuming, not suitable for trace analysis. |

Titrimetric Methods (e.g., Mohr Titration for thiocyanate quantification)

Titrimetric methods, particularly precipitation titrations, are well-established for the quantification of thiocyanate ions.

The Volhard method is a common back-titration procedure used to determine the concentration of halide and pseudo-halide ions, including thiocyanate. byjus.comunacademy.com In this method, a known excess of a standard silver nitrate solution is added to the sample containing thiocyanate ions, leading to the precipitation of silver thiocyanate (AgSCN). byjus.com The excess silver ions are then titrated with a standard potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) solution, using a ferric iron (Fe³⁺) salt as an indicator. byjus.compharmaguideline.comgantep.edu.tr The endpoint is reached when the first permanent reddish-brown color of the iron(III) thiocyanate complex ([Fe(SCN)]²⁺) appears. pharmaguideline.comscienceready.com.au

While the Mohr method is primarily used for chloride and bromide determination using potassium chromate as an indicator, its direct application for thiocyanate is less common due to the formation of a colored precipitate with the silver ions which can interfere with the endpoint detection. pharmaguideline.comminia.edu.eg

Table 3: Key Reactions in the Volhard Method for Thiocyanate Quantification

| Step | Reaction |

| Precipitation | Ag⁺ (excess) + SCN⁻ → AgSCN(s) |

| Back-titration | Ag⁺ (remaining) + SCN⁻ → AgSCN(s) |

| Endpoint | Fe³⁺ + SCN⁻ → [Fe(SCN)]²⁺ (reddish-brown complex) pharmaguideline.com |

X-ray Fluorescence Spectroscopy (XFS) and Neutron Activation Analysis (NAA) for Elemental Composition

X-ray Fluorescence Spectroscopy (XFS) , also known as XRF, is a non-destructive analytical technique used to determine the elemental composition of materials. nih.gov It is particularly well-suited for the analysis of solid samples. When the sample is irradiated with X-rays, the atoms in the sample emit characteristic "fluorescent" X-rays, and the energy of these X-rays is specific to each element. nih.gov XRF can be used to quantify the amount of barium and sulfur in barium thiocyanate hydrate and to detect the presence of other elements. plos.orgnih.gov The technique is known for its high sensitivity, accuracy, and ease of operation. nih.gov

Neutron Activation Analysis (NAA) is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. nmi3.eu The sample is irradiated with neutrons, which causes some of the atoms to become radioactive. As these radioactive atoms decay, they emit gamma rays with specific energies that are characteristic of each element. berkeley.edu NAA is a non-destructive method and is considered a "referee method" because it is based on nuclear properties rather than chemical properties. gov.yk.ca It is capable of detecting many elements at trace and ultra-trace levels, making it suitable for assessing the purity of high-purity materials. nmi3.eubarc.gov.in

Table 4: Features of XFS and NAA for Elemental Analysis

| Feature | X-ray Fluorescence Spectroscopy (XFS) | Neutron Activation Analysis (NAA) |

| Principle | Measures fluorescent X-rays emitted from a sample irradiated with X-rays. nih.gov | Measures gamma rays emitted from a sample after neutron irradiation. nmi3.eu |

| Sample Type | Solids, liquids, powders. nih.gov | Wide variety of matrices. gov.yk.ca |

| Destructive? | Non-destructive. nih.gov | Non-destructive. nmi3.eu |

| Sensitivity | ppm to % range. nih.gov | ppb to ppm range for many elements. barc.gov.in |

| Key Advantage | Rapid, high accuracy, minimal sample preparation. nih.gov | Extremely sensitive, free from chemical matrix effects. gov.yk.ca |

General Considerations for Purity Assessment and Contaminant Identification

A comprehensive purity assessment of barium thiocyanate hydrate involves a combination of the analytical techniques described above. The choice of methods depends on the specific requirements of the analysis, including the expected purity level and the nature of potential contaminants.

For a thorough evaluation, the following aspects should be considered:

Stoichiometry and Hydration State: The molar ratio of barium to thiocyanate can be confirmed using a combination of elemental analysis for barium and titrimetric or chromatographic methods for thiocyanate. The water of hydration can be determined by thermogravimetric analysis (TGA) or by Karl Fischer titration.

Trace Impurities: ICP-MS is the preferred method for quantifying a wide range of metallic impurities at very low concentrations. nih.gov

Anionic Impurities: Ion chromatography can be used to detect and quantify other anions that may be present as impurities, such as chlorides, sulfates, or carbonates.

Insoluble Matter: The presence of any insoluble impurities can be determined by dissolving a known amount of the sample in a solvent and filtering, drying, and weighing any residue.

By employing a multi-technique approach, a complete and accurate profile of the purity and composition of barium thiocyanate hydrate can be achieved.

Future Research Directions and Emerging Trends in Barium Thiocyanate Hydrate Chemistry

Exploration of Novel Hydration States and Anhydrous Forms

Barium thiocyanate (B1210189) is known to exist in an anhydrous form, Ba(SCN)₂, and as a trihydrate, Ba(SCN)₂·3H₂O. wikipedia.orgnih.gov The anhydrous salt is noted to be hygroscopic, readily absorbing water to form the hydrate (B1144303). wikipedia.org While the trihydrate is the commonly crystallized form from aqueous solutions, the exploration of other hydration states remains an open area of investigation. sciencemadness.org

Future research should systematically investigate the phase diagram of the Ba(SCN)₂–H₂O system under a range of temperatures and pressures. This could lead to the discovery of new, potentially metastable, hydrate forms with unique crystal structures and properties. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) coupled with X-ray diffraction (XRD) would be instrumental in identifying and characterizing these novel phases.

Furthermore, refining the synthesis of the pure anhydrous form is a continuing research interest. While dehydration of the trihydrate is a common method, direct synthesis pathways offer more control. sciencemadness.orgacs.org One such path involves the direct neutralization of thiocyanic acid with barium-containing bases like barium hydroxide (B78521) or barium oxide under controlled, anhydrous conditions. smolecule.com Deeper investigation into solid-state synthesis or non-aqueous solvent systems could yield more efficient and scalable methods for producing high-purity anhydrous barium thiocyanate, which is a crucial precursor for many non-aqueous applications. acs.org

Development of Advanced Synthetic Strategies for Controlled Morphology

The morphology of crystalline materials—referring to their size, shape, and orientation—profoundly influences their physical and chemical properties, including solubility, reactivity, and optical behavior. Current synthetic methods for barium thiocyanate hydrate, such as metathesis reactions or the reaction between barium hydroxide and ammonium (B1175870) thiocyanate, typically focus on bulk precipitation and yield little control over crystal morphology. wikipedia.orgsmolecule.com

An important future direction is the development of advanced synthetic strategies to achieve precise control over the crystallization process. Promising avenues for exploration include:

Hydrothermal and Solvothermal Synthesis: Performing crystallization in closed systems at elevated temperatures and pressures could allow for the formation of unique polymorphs and morphologies.

Sonochemistry: The application of ultrasound during crystallization can influence nucleation and growth rates, often leading to smaller, more uniform particles.

Use of Additives: The introduction of structure-directing agents, such as polymers or surfactants, can selectively bind to specific crystal faces, inhibiting or promoting growth in certain directions to create well-defined shapes like rods, plates, or wires.

Microfluidic Reactors: These devices offer precise control over mixing and reaction conditions, enabling the synthesis of highly monodisperse nanocrystals with tailored sizes.

Mastery over the morphology of barium thiocyanate hydrate crystals would be a significant step toward engineering this compound for specific, high-performance applications.

In-depth Studies of Surface Chemistry and Interfacial Phenomena

The surface of a crystal is where it interacts with its environment, making surface chemistry a critical factor in applications such as catalysis, sensing, and adsorption. For barium thiocyanate hydrate, this area is largely unexplored. Future research should pivot towards a detailed examination of its surface properties and interfacial behavior.

Advanced surface-sensitive techniques like Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and X-ray Photoelectron Spectroscopy (XPS) can be employed to probe the atomic and electronic structure of the crystal surfaces. These studies could reveal how the barium and thiocyanate ions are arranged at the surface, how water of hydration influences surface reactivity, and how the surface interacts with different gaseous and liquid environments.

A key area of inquiry would be the adsorption characteristics of barium thiocyanate hydrate surfaces. Investigating the binding of various molecules, from simple gases to complex organic compounds, would provide insight into its potential use as a sorbent or a sensor. Computational studies, such as those used to scrutinize the interaction of the thiocyanate ion with peptides, could complement experimental work by modeling the binding energies and geometries of adsorbates on the crystal surface. nih.gov

Design of New Barium Thiocyanate-Based Advanced Materials

Perhaps the most exciting future direction lies in using barium thiocyanate hydrate not as an end-product, but as a fundamental building block for new advanced materials. Its structure, containing a divalent metal cation and a versatile, linear pseudohalide anion, makes it an attractive precursor for coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov

Future research could focus on reacting barium thiocyanate with various organic linker molecules to construct novel frameworks. The potential of barium to form porous frameworks with catalytic and sensing capabilities has already been demonstrated in other systems. rsc.org By incorporating the thiocyanate ligand, which can act as a bridge between metal centers, it may be possible to create unique topologies with tailored pore sizes and functionalities.

Another innovative approach involves the incorporation of thiocyanate salts into existing materials to impart new properties. For example, research has shown that the mechanochemical insertion of ammonium thiocyanate into certain MOFs can induce high proton conductivity, a crucial property for fuel cell membranes. nih.gov This "Trojan Horse" strategy could be adapted using barium thiocyanate to modify other porous materials, creating composites with enhanced electronic, magnetic, or catalytic properties. Barium thiocyanate also serves as a useful precursor for synthesizing other metal thiocyanates via salt metathesis, leveraging the insolubility of barium sulfate (B86663). sciencemadness.orgnih.gov

Integration of Experimental and Computational Approaches for Comprehensive Understanding

To accelerate progress in all the aforementioned areas, a synergistic approach that tightly integrates experimental synthesis and characterization with computational modeling is essential. Computational chemistry provides powerful tools for predicting structures, understanding reaction mechanisms, and designing materials with desired properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:

Predict Novel Hydrates: Calculate the relative stabilities of different hypothetical hydration states of barium thiocyanate, guiding experimental efforts toward their synthesis. researchgate.netresearchgate.net

Model Crystal Growth: Simulate the effect of different solvents and additives on crystal morphology, enabling more rational design of synthetic strategies.

Analyze Surface Interactions: Model the adsorption of molecules on barium thiocyanate surfaces to understand binding mechanisms and predict its performance in sensing or catalysis. nih.gov

Design New Materials: Predict the structures and electronic properties of novel MOFs or coordination polymers derived from barium thiocyanate before attempting their synthesis in the lab. nih.govresearchgate.net

By combining the predictive power of computational modeling with the tangible results of laboratory experiments, researchers can gain a deeper, more comprehensive understanding of barium thiocyanate hydrate chemistry and more efficiently unlock its potential for future applications.

Q & A

Q. Key Steps for Purity :

Use stoichiometric excess of NH₄SCN to ensure complete reaction.

Filter precipitates (e.g., BaSO₄) under vacuum to isolate the product.

Recrystallize from ethanol-water mixtures to remove impurities.

Confirm purity via elemental analysis (C, N, S content) and X-ray diffraction (XRD) to verify crystal structure .

How is the hydration state (x) of barium thiocyanate hydrate determined experimentally?

The hydration state is determined using thermogravimetric analysis (TGA) :

Heat the sample from 25°C to 300°C at 10°C/min under inert gas.

Measure mass loss corresponding to water release.

Calculate using the formula:

x = \frac{\text{Mass loss (%)} \times M_{\text{Ba(SCN)₂}}}{18.015 \times (100 - \text{Mass loss (%)})}

where .

Example : A 12% mass loss suggests .

What spectroscopic techniques are used to characterize barium thiocyanate hydrate?

- FTIR : Peaks at 2050–2075 cm⁻¹ (C≡N stretching) and 1600–1650 cm⁻¹ (water bending) confirm SCN⁻ and hydrate groups .

- Raman Spectroscopy : Bands near 750 cm⁻¹ (C-S stretching) and 2100 cm⁻¹ (C≡N stretching) .

- XRD : Compare with reference patterns (e.g., ICSD database) to confirm lattice parameters .

Advanced Research Questions

How does the hydration state influence the coordination chemistry of barium thiocyanate in solution?

Hydration alters the coordination environment:

- Anhydrous Ba(SCN)₂ : Forms 2D polymeric sheets via bridging SCN⁻ ligands .

- Hydrated Forms (e.g., x = 3) : Isolated [Ba(SCN)₂(H₂O)₄] units with monodentate SCN⁻ and water ligands.

Methodological Insight : - Use X-ray crystallography to resolve structures.

- Conduct conductivity measurements to compare ion mobility in anhydrous vs. hydrated forms .

What are the challenges in resolving contradictory solubility data for barium thiocyanate hydrate?

Reported solubility varies due to:

Temperature Dependence : Solubility increases from 45 g/100 mL (20°C) to 68 g/100 mL (80°C) .

Hydration State : Higher reduces solubility in non-polar solvents.

Resolution Strategy :

- Standardize measurements at 25°C using saturated solutions filtered through 0.22 μm membranes.

- Report hydration state alongside solubility data .

How can trace thiocyanate degradation products (e.g., CN⁻, SO₃²⁻) be quantified in aged samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.